![molecular formula C19H13FN2O4 B6577596 N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide CAS No. 349414-43-3](/img/structure/B6577596.png)
N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide
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Overview
Description
“N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitro group (-NO2) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide” would consist of a benzamide core with a 4-fluoro-3-nitrophenyl group attached to the nitrogen atom and a phenoxy group attached to the 2-position of the benzene ring .Chemical Reactions Analysis
As a nitroaromatic compound, “N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide” could potentially undergo reactions such as reduction of the nitro group to an amine, or nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide” would depend on its specific molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and position of the nitro, fluoro, and phenoxy groups .Safety and Hazards
Nitroaromatic compounds can be hazardous due to their potential for explosive decomposition, and they may also pose health risks if ingested, inhaled, or absorbed through the skin . Specific safety data for “N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide” is not available, but appropriate precautions should be taken when handling any nitroaromatic compound .
Future Directions
The study of nitroaromatic compounds is an active area of research in medicinal chemistry, and “N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide” could potentially be of interest for its biological activity. Future research could involve the synthesis and characterization of this compound, investigation of its reactivity and biological activity, and exploration of its potential applications .
Mechanism of Action
Target of Action
N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide, also known as CGK733, is a compound that was initially reported to inhibit ATM/ATR kinase activities and block their checkpoint signaling pathways . These kinases play a crucial role in the DNA damage response, making them potential targets for cancer therapy .
Mode of Action
The compound interacts with its targets, the ATM/ATR kinases, by binding to their active sites, thereby inhibiting their activities . This inhibition blocks the checkpoint signaling pathways, which are essential for cell cycle progression and DNA repair . The exact mode of interaction and the resulting changes at the molecular level remain unclear .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA damage response pathway. By inhibiting ATM/ATR kinases, the compound disrupts the normal functioning of this pathway, which can lead to cell cycle arrest and apoptosis . The downstream effects of this disruption can include impaired DNA repair and increased sensitivity to DNA-damaging agents .
Pharmacokinetics
pneumoniae, suggesting that it may have favorable pharmacokinetic properties
Result of Action
The inhibition of ATM/ATR kinases by N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This can result in the inhibition of tumor growth and the potential for therapeutic applications in cancer treatment .
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4/c20-16-11-10-13(12-17(16)22(24)25)21-19(23)15-8-4-5-9-18(15)26-14-6-2-1-3-7-14/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUUDUATUIEGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide |
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